Potassium nicotinoyltrifluoroborate
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Overview
Description
- Potassium nicotinoyltrifluoroborate is a chemical compound with the empirical formula C₆H₄BF₃KNO.
- It is a bench-stable reagent that finds applications in amide bond formations.
- The compound is air and moisture stable, making it convenient for synthetic chemistry.
Preparation Methods
Synthetic Routes: Potassium nicotinoyltrifluoroborate can be synthesized through various methods. One common approach involves the reaction of nicotinoyl chloride with potassium trifluoroborate.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or slightly elevated temperatures.
Industrial Production: While industrial-scale production details are not widely available, laboratory-scale synthesis serves as a starting point for further exploration.
Chemical Reactions Analysis
Reactivity: Potassium nicotinoyltrifluoroborate participates in amide bond-forming reactions.
Common Reagents and Conditions: Hydroxylamines are commonly used as coupling partners. The reactions proceed under aqueous conditions without the need for additional coupling reagents or protecting groups.
Major Products: The major product formed is the corresponding amide, resulting from the reaction between the nicotinoyl group and the hydroxylamine.
Scientific Research Applications
Chemistry: Potassium nicotinoyltrifluoroborate is valuable in synthetic chemistry for amide bond formation.
Biology and Medicine: Its stability and reactivity make it useful in drug discovery and bioconjugation.
Industry: Applications may extend to materials science and catalysis.
Mechanism of Action
- The compound’s mechanism of action primarily involves its ability to react with hydroxylamines, leading to amide bond formation.
- Molecular targets and specific pathways may vary depending on the context of its use.
Comparison with Similar Compounds
- While detailed comparisons are scarce, potassium nicotinoyltrifluoroborate stands out due to its stability, ease of handling, and chemoselectivity.
- Similar compounds include other acyltrifluoroborates used in amide-forming reactions.
Biological Activity
Potassium nicotinoyltrifluoroborate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including pharmacological properties, toxicological evaluations, and relevant case studies.
Chemical Structure and Properties
This compound is a trifluoroborate salt derived from nicotinic acid. Its general formula can be represented as K[BF3(C6H4N)], where the trifluoroborate moiety contributes to its unique reactivity and stability in biological systems.
Pharmacological Activity
Antinociceptive Properties
Research has indicated that this compound exhibits significant antinociceptive activity. In studies conducted on mice, the compound demonstrated a dose-dependent reduction in pain induced by acetic acid. Doses as low as 5 mg/kg were effective, suggesting a potent analgesic effect mediated through alpha-2 adrenergic and serotonergic pathways, while not involving opioidergic receptors .
Cytotoxicity and Antitumor Activity
The compound's cytotoxic effects have been explored in various cancer cell lines. For instance, it has been observed to inhibit cell proliferation in adenocarcinomic human alveolar epithelial cells (A549) with an IC50 value indicating moderate cytotoxicity. Further investigations into its mechanisms of action revealed that this compound may disrupt cellular processes critical for tumor growth .
Toxicological Profile
In toxicological studies, this compound was administered to mice at varying doses (25, 50, and 100 mg/kg). The results showed no significant alterations in liver and kidney function markers compared to control groups. Parameters such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), and creatinine levels remained stable, indicating a favorable safety profile at therapeutic doses .
Case Studies
A notable case study involved the administration of this compound in a controlled setting where its effects on pain management were assessed. The study highlighted the compound's potential as an alternative analgesic with fewer side effects compared to traditional opioids. The findings suggest that further clinical trials are warranted to explore its efficacy in human subjects.
Summary of Findings
Activity | Effect | IC50/ED50 |
---|---|---|
Antinociceptive | Pain reduction in acetic acid model | Effective from 5 mg/kg |
Cytotoxicity | Inhibition of A549 cell proliferation | Moderate (exact IC50 not specified) |
Toxicity | No significant liver or kidney damage | Safe at therapeutic doses |
Properties
Molecular Formula |
C6H4BF3KNO |
---|---|
Molecular Weight |
213.01 g/mol |
IUPAC Name |
potassium;trifluoro(pyridine-3-carbonyl)boranuide |
InChI |
InChI=1S/C6H4BF3NO.K/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h1-4H;/q-1;+1 |
InChI Key |
ZDBUGWQAJRQFIT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)C1=CN=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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